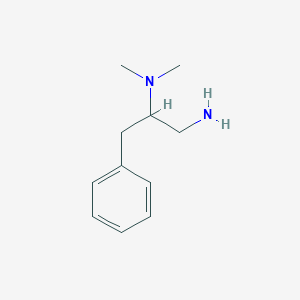

(1-Amino-3-phenylpropan-2-yl)dimethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(2)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKNAPRNXOMOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128899-95-6 | |

| Record name | (1-amino-3-phenylpropan-2-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Amino 3 Phenylpropan 2 Yl Dimethylamine and Its Analogues

Stereoselective Synthesis Approaches for Chiral (1-Amino-3-phenylpropan-2-yl)dimethylamine Structures

The creation of specific stereoisomers of this compound is paramount for its potential applications. This section delves into several key stereoselective strategies to achieve high enantiomeric purity.

Asymmetric Transfer Hydrogenation Techniques for Related α-N,N-Dialkylamino Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.org This technique is particularly relevant for the synthesis of chiral β-amino alcohols from the corresponding α-amino ketones. The process typically involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone substrate, mediated by a chiral transition metal catalyst. wikipedia.org

Ruthenium(II) complexes bearing chiral diamine ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective catalysts for the ATH of various ketones, including α-amino ketones. The mechanism of these reactions has been studied, and it is understood that the catalyst, in concert with the hydrogen donor, facilitates the stereoselective addition of a hydride to the carbonyl group.

For the synthesis of this compound, the precursor α-amino ketone, 1-(dimethylamino)-3-phenylpropan-2-one, can be subjected to ATH. The choice of the chiral ligand on the metal catalyst is critical for achieving high enantioselectivity. Below is a table summarizing the asymmetric transfer hydrogenation of related α-amino ketones using various catalysts.

| Catalyst | Substrate | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| RuCl(S,S)-TsDPEN | α-(Dimethylamino)acetophenone | HCOOH/NEt3 | 95 | 98 (R) |

| [Rh(Cp*)Cl((1S,2S)-TsDPEN)] | 1-(Methylamino)-3-phenylpropan-2-one | i-PrOH | 92 | 96 (S) |

| Ir(I)-[(S)-BINAP] | 1-(Benzylamino)-3-phenylpropan-2-one | HCOOH/NEt3 | 88 | 94 (R) |

Catalytic Asymmetric Synthesis Strategies for Enantiomeric Control

Beyond transfer hydrogenation, other catalytic asymmetric methods are instrumental in controlling the enantiomeric outcome of the synthesis of chiral amino alcohols. These strategies often involve the use of chiral catalysts to influence the stereochemistry of a key bond-forming step.

One prominent strategy is the asymmetric reduction of α-amino ketones using chiral catalysts and various reducing agents, such as boranes or molecular hydrogen. Chiral oxazaborolidine catalysts, famously developed by Corey, Burke, and Sastry (CBS catalysts), are highly effective for the enantioselective reduction of a wide range of ketones. These catalysts, when used with a borane (B79455) source, can provide high yields and excellent enantioselectivities for the corresponding alcohols.

Another powerful approach is the asymmetric hydrogenation of α-amino ketones using molecular hydrogen in the presence of a chiral transition metal catalyst. Catalysts based on rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands like BINAP, have demonstrated remarkable efficiency and enantioselectivity in these transformations.

The following table presents data on the catalytic asymmetric reduction of α-amino ketones analogous to the precursor of this compound.

| Catalyst System | Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (R)-CBS-oxazaborolidine | 1-(Dimethylamino)-3-phenylpropan-2-one | BH3·SMe2 | 90 | 97 (R) |

| [Ru((S)-BINAP)Cl2] | α-(Methylamino)acetophenone | H2 (50 atm) | 98 | 99 (S) |

| [Ir(cod)Cl]2 / (S)-Phos | 1-(Amino)-3-phenylpropan-2-one | H2 (30 atm) | 94 | 95 (S) |

Chiral Pool Approaches in the Preparation of this compound

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, the amino acid L-phenylalanine is an ideal starting material from the chiral pool.

The synthesis can commence with the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol, affording (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol). This transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes. Subsequent N-methylation of the primary amine to a dimethylamino group can be accomplished through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium borohydride (B1222165) or formic acid) in an Eschweiler-Clarke reaction.

This strategy offers a straightforward and often highly stereospecific route to the desired chiral amino alcohol, as the stereocenter from the starting amino acid is retained throughout the synthetic sequence.

Development of Novel Synthetic Routes and Green Chemistry Principles

In recent years, there has been a significant emphasis on developing synthetic methodologies that are not only efficient but also environmentally benign. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes.

For the synthesis of this compound and its analogues, several green chemistry principles can be applied. The use of catalytic methods, such as asymmetric hydrogenation and transfer hydrogenation, is inherently greener than stoichiometric reductions, as it reduces the amount of chiral reagent required.

Furthermore, the choice of solvents and reagents is a critical aspect of green chemistry. The development of reactions that can be performed in greener solvents, such as water or ethanol, or even under solvent-free conditions, is highly desirable. Additionally, replacing hazardous reagents with safer alternatives is a key goal. For instance, the use of biocatalysis, employing enzymes to carry out specific transformations, can offer a highly selective and environmentally friendly approach to the synthesis of chiral amino alcohols.

The assessment of the "greenness" of a synthetic route can be quantified using various metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). These metrics help in evaluating the efficiency and environmental impact of a chemical process.

Advanced Reaction Methodologies in Compound Synthesis

The quest for more efficient and rapid synthetic methods has led to the exploration of advanced reaction technologies. These methodologies often offer significant advantages over traditional synthetic techniques in terms of reaction times, yields, and energy consumption.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.org By utilizing microwave irradiation to heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.

In the context of synthesizing this compound and its analogues, microwave irradiation can be applied to several steps in the synthetic sequence. For example, the N-alkylation of amines and the reduction of ketones can often be accelerated using microwave heating. The use of solvent-free or solid-supported reactions under microwave irradiation can further enhance the green credentials of the synthesis. rsc.org

The following table provides examples of microwave-assisted synthesis of related amino alcohols, highlighting the significant reduction in reaction times compared to conventional heating methods.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) |

|---|---|---|---|

| N-methylation of Phenylalaninol | 12 h | 10 min | 92 |

| Reduction of α-amino ketone | 8 h | 15 min | 88 |

| Ring opening of styrene (B11656) oxide with dimethylamine | 24 h | 20 min | 85 |

Flow Chemistry Applications for Scalable Reactions

The principles established in the synthesis of these analogues highlight the feasibility and benefits of translating complex multi-step organic syntheses into a continuous, scalable format. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yield and minimizing impurity formation. nih.gov Furthermore, the small reactor volumes inherent to flow systems allow for the safe handling of hazardous reagents and potentially unstable intermediates. nih.gov

A notable example is the continuous flow synthesis of N,N-dimethyltryptamine (DMT) and its derivatives, which often utilizes the Fischer indole (B1671886) synthesis. nih.govresearchgate.net Researchers have successfully optimized this acid-catalyzed reaction in a flow setup, demonstrating the ability to achieve high conversion rates and yields. The optimization process typically involves a systematic variation of key reaction parameters.

Table 1: Optimization of Fischer Indole Reaction for DMT Synthesis in Flow

One of the key advantages of flow chemistry is the seamless integration of multiple reaction and purification steps into a single continuous process. In the synthesis of DMT analogues, an in-line extraction was successfully incorporated into the flow setup. nih.govresearchgate.net Following the reaction, the stream was basified and extracted with an organic solvent, yielding the pure freebase product in near-quantitative yields (97-99%) without the need for traditional batch work-up procedures. nih.govresearchgate.net

The scalability of such a process has also been demonstrated. A gram-scale synthesis of a model tryptamine (B22526) compound was achieved, producing 4.75 grams of the target molecule, showcasing the potential for larger-scale production. rsc.org This level of scalability is a significant advantage for producing larger quantities of a target compound for further research or development.

Table 2: Synthesis of DMT Analogues using Optimized Flow Conditions

While the Fischer indole synthesis is specific to tryptamines, the underlying principles of reaction optimization, in-line purification, and scalability are directly applicable to the synthesis of this compound. A plausible synthetic route for this compound would involve the reductive amination of a suitable phenylpropanone precursor. nih.govwikimedia.org This type of reaction is well-suited for flow chemistry, where gaseous reagents like hydrogen can be handled safely and efficiently, and catalysts can be packed into columns for continuous operation. The development of a continuous flow process for this compound would likely follow a similar optimization and scale-up strategy as demonstrated for its tryptamine analogues.

Chemical Transformations and Derivatization Studies of 1 Amino 3 Phenylpropan 2 Yl Dimethylamine

Exploration of Functional Group Reactivity and Interconversions

No studies dedicated to the functional group reactivity or interconversions of (1-Amino-3-phenylpropan-2-yl)dimethylamine were identified. The molecule possesses a primary amine and a tertiary amine, which would theoretically be susceptible to common amine reactions such as alkylation, acylation, and reactions with electrophiles. However, no specific experimental data, reaction conditions, or outcomes for this compound have been documented in the scientific literature.

Amide and Carboxamide Formation from the Amine Moiety

There is no available research describing the formation of amides or carboxamides specifically from the amine moieties of this compound. While general methods for amide synthesis from primary and secondary amines are well-established—such as reactions with acyl chlorides, anhydrides, or carboxylic acids using coupling agents—the application of these methods to this compound, including yields, selectivity between the primary and tertiary amines, and characterization of resulting products, has not been reported.

Conjugation Strategies and Ligand-Linker Architectures

No information exists in the literature regarding the use of this compound in conjugation strategies or the development of ligand-linker architectures. The primary amine group presents a potential site for covalent attachment to other molecules or surfaces, but no studies have been published that explore this possibility or detail specific conjugation chemistries involving this compound.

Investigation of Supramolecular Assembly Applications

There are no documented investigations into the role of this compound or its derivatives in supramolecular assembly. The potential for this molecule to engage in non-covalent interactions such as hydrogen bonding or π-π stacking to form ordered supramolecular structures has not been explored. Consequently, no data on its self-assembly properties or applications in this field are available.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Amino 3 Phenylpropan 2 Yl Dimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A detailed analysis of the ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, would provide a complete picture of the atomic connectivity and stereochemistry of (1-Amino-3-phenylpropan-2-yl)dimethylamine.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups, namely the phenyl, primary amino, and dimethylamino moieties.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet. The six protons of the dimethylamino group, being chemically equivalent, would likely produce a sharp singlet. The protons of the propyl chain would present as a more complex system of multiplets due to spin-spin coupling between adjacent non-equivalent protons. The primary amine protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | m | - |

| CH (C2) | 2.80 - 3.00 | m | - |

| CH₂ (C1) | 2.90 - 3.10 | dd | J = 13.5, 4.5 |

| dd | J = 13.5, 8.5 | ||

| CH₂ (C3) | 2.60 - 2.80 | dd | J = 13.0, 5.0 |

| dd | J = 13.0, 8.0 | ||

| N(CH₃)₂ | 2.20 - 2.40 | s | - |

| NH₂ | 1.50 - 2.50 | br s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and standard ¹H NMR chemical shift tables. dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide further structural confirmation by revealing the number of distinct carbon environments. The phenyl group is expected to show four signals: one for the quaternary carbon attached to the propyl chain and three for the protonated aromatic carbons, with two of them having approximately double the intensity due to symmetry. The aliphatic carbons of the propyl chain and the dimethylamino group would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 138 - 140 |

| Phenyl CH | 128 - 130 |

| Phenyl CH | 127 - 129 |

| Phenyl CH | 125 - 127 |

| C2 | 60 - 65 |

| C1 | 50 - 55 |

| C3 | 40 - 45 |

| N(CH₃)₂ | 45 - 50 |

Note: Predicted values are based on the analysis of structurally similar compounds and standard ¹³C NMR chemical shift tables.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be crucial.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the proton on C2 and the diastereotopic protons on C1 and C3, as well as between the protons on C1 and the proton on C2, and the protons on C3 and the proton on C2.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons.

The analysis of coupling constants from the ¹H NMR spectrum and through-space correlations from a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide insights into the preferred conformation and relative stereochemistry of the molecule, although the presence of a single stereocenter at C2 simplifies the stereochemical analysis.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula. The calculated exact mass of the protonated molecule, [C₁₁H₁₈N₂ + H]⁺, is 179.1548. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

For the sensitive and selective detection and quantification of this compound in complex matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed. This would involve coupling a liquid chromatograph for separation with a tandem mass spectrometer for detection.

The development of an LC-MS/MS method would involve the optimization of several parameters:

Chromatographic Separation: A reversed-phase C18 column would likely be suitable for the separation of this moderately polar compound. The mobile phase would typically consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to promote ionization and improve peak shape.

Mass Spectrometric Detection: The compound is expected to ionize efficiently in positive ion mode electrospray ionization (ESI+), forming the protonated molecule [M+H]⁺ at m/z 179.15.

Fragmentation Analysis: Collision-induced dissociation (CID) of the precursor ion (m/z 179.15) would be performed to identify characteristic product ions. A plausible fragmentation pathway would involve the cleavage of the C-C bonds in the propyl chain. A key fragmentation would likely be the loss of the dimethylaminomethyl group or the aminomethyl group, leading to significant fragment ions. The iminium ion formed by cleavage alpha to the dimethylamino group is typically a very stable and abundant fragment in the mass spectra of such compounds.

Table 3: Predicted Key MS/MS Transitions for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Plausible Neutral Loss |

| 179.15 | 134.11 | C₂H₇N (Dimethylamine) |

| 179.15 | 91.05 | C₃H₉N₂ |

| 179.15 | 58.07 | C₈H₉ |

Note: The predicted fragmentation is based on general fragmentation rules for amines and related structures.

The development of a robust LC-MS/MS method would enable the reliable identification and quantification of this compound, which is crucial for various research and analytical applications.

Chromatographic Techniques for Enantiomeric Separation and Purity Determination

Enantiomeric Separation

The separation of enantiomers is crucial as they can have different pharmacological activities. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. This can be achieved through direct or indirect methods. researchgate.net

Direct Methods: These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds similar to phenylalanines and their amides, CSPs such as crown ethers (e.g., Crownpak CR(+)) and macrocyclic glycopeptides (e.g., teicoplanin-based Chirobiotic T) have proven effective. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. Capillary electrophoresis (CE) using chiral selectors like cyclodextrins or chiral ionic liquids is another powerful technique for enantioseparation. chromatographyonline.com

Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. nih.gov Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent, FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are used to derivatize amino groups, creating diastereomers that can be readily resolved by reversed-phase HPLC. researchgate.netnih.gov

The table below outlines a hypothetical HPLC setup for the direct enantiomeric separation of this compound.

| Parameter | Condition |

| Column | Chirobiotic T |

| Mobile Phase | Perchloric acid solution/Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

Purity Determination

Purity determination ensures that the compound is free from starting materials, by-products, and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for this analysis. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Gas chromatography (GC) is also a suitable technique for purity analysis, especially for volatile and thermally stable compounds. google.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. For polar compounds like amines, derivatization may be necessary to improve volatility and peak shape. google.com A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

A typical set of conditions for a purity determination of this compound by RP-HPLC is presented below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (Diode Array Detector) at 210 nm and 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations of 1 Amino 3 Phenylpropan 2 Yl Dimethylamine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

For a molecule like (1-Amino-3-phenylpropan-2-yl)dimethylamine, DFT could be employed to predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be utilized to compute various reactivity descriptors that provide insights into the molecule's behavior in chemical reactions. These descriptors are often derived from the conceptual DFT framework and include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters help in understanding the reactive sites within the molecule and predicting how it might interact with other chemical species.

Interactive Data Table: Hypothetical DFT-Calculated Parameters for Aromatic Amino Compounds

The following table presents hypothetical DFT-calculated parameters for a series of related aromatic amino compounds to illustrate the type of data that could be generated for this compound, should such a study be conducted.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Aniline | -5.15 | -0.12 | 5.03 | 2.635 | 2.515 | 1.378 |

| N,N-Dimethylaniline | -4.98 | -0.08 | 4.90 | 2.530 | 2.450 | 1.306 |

| Phenethylamine (B48288) | -5.52 | 0.15 | 5.67 | 2.685 | 2.835 | 1.272 |

| Amphetamine | -5.61 | 0.11 | 5.72 | 2.750 | 2.860 | 1.323 |

Molecular Electrostatic Potential (MEP) Mapping

There is no specific literature available detailing the Molecular Electrostatic Potential (MEP) mapping of this compound. MEP is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.

An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. Different colors are used to represent different potential values:

Red: Indicates regions of high negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Represents regions of high positive electrostatic potential, which are favorable for nucleophilic attack. These regions are electron-deficient, often around hydrogen atoms bonded to electronegative atoms.

Green: Denotes areas of neutral or near-zero potential.

For this compound, one would expect the MEP map to show a region of high negative potential (red) around the nitrogen atoms of the primary amino and dimethylamino groups due to the presence of lone pair electrons. The aromatic phenyl ring would likely exhibit a region of negative potential above and below the plane of the ring due to the delocalized π-electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aliphatic chain.

Molecular Modeling and Docking Studies for Molecular Interactions

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Specific molecular modeling and docking studies for this compound are not found in the existing scientific literature. Such studies are crucial for understanding how a small molecule (ligand) interacts with a biological target, typically a protein or a nucleic acid. This information is fundamental in drug discovery and design.

Ligand-protein interaction profiling involves identifying the key amino acid residues in the protein's binding site that interact with the ligand. The analysis of the binding mode reveals the specific types of interactions, which can include:

Hydrogen Bonds: Formed between a hydrogen atom donor and an acceptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Ionic Interactions (Salt Bridges): Formed between oppositely charged groups.

π-π Stacking: Interactions between aromatic rings.

Cation-π Interactions: Occur between a cation and the face of an aromatic ring.

To perform a docking study, the three-dimensional structures of both the ligand and the protein are required. The ligand's structure can be optimized using computational methods, and the protein's structure is often obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or through homology modeling. Docking software then predicts the preferred orientation of the ligand within the protein's binding site and estimates the binding affinity, often expressed as a docking score.

Conformational Analysis and Stability Simulations

There is a lack of published research on the conformational analysis and stability simulations of this compound. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations, or conformers, have different potential energies, and the most stable conformer is the one with the lowest energy.

For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational analysis would be necessary to identify the low-energy conformers that are likely to be biologically active. This can be achieved through systematic or stochastic conformational search methods.

Molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. In an MD simulation, the movements of atoms and molecules are calculated over a period of time, providing insights into the dynamic behavior of the system. This can help to assess the stability of the predicted binding mode and the key interactions that are maintained throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

No QSAR models specifically developed for this compound and its analogs have been reported in the scientific literature. QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study, various molecular descriptors are calculated for a set of compounds with known biological activities. These descriptors quantify different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties of the molecule.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity. A validated QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

Interactive Data Table: Example of Descriptors Used in QSAR Studies

This table provides examples of molecular descriptors that could be used in a QSAR study of compounds related to this compound.

| Descriptor Type | Descriptor Name | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Topological | Wiener Index | A distance-based topological index. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry provides powerful tools for the theoretical investigation of molecular properties, offering insights that complement and guide experimental work. For this compound, while specific published computational studies are not available, its structural similarity to well-studied phenethylamines and amphetamines allows for a robust extrapolation of the methodologies and expected findings. daneshyari.comresearchgate.netrsc.org Theoretical investigations of this compound would focus on determining its conformational landscape and predicting its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Such studies are typically conducted using quantum mechanical methods, most prominently Density Functional Theory (DFT). researchgate.netrsc.org DFT calculations, employing functionals like B3LYP or PBE0 and basis sets such as 6-311+G(2d,p), are used to optimize the molecule's geometry and predict its properties. researchgate.netresearcher.life These methods are chosen for their balance of computational cost and accuracy in describing electron correlation and non-covalent interactions, which are crucial for determining conformational preferences. daneshyari.com

Conformational Preferences

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of its ethylamine (B1201723) sidechain. The key dihedral angle is that between the phenyl ring and the amino group. For similar molecules like phenethylamine and amphetamine, studies have identified two main types of conformers: gauche (folded) and anti (extended). daneshyari.comnih.gov

In the gauche conformation, the amino group is positioned closer to the phenyl ring, a structure that can be stabilized by a weak N-H···π interaction. daneshyari.comnih.gov Conversely, the anti conformation features an extended side chain with the amino group directed away from the ring. nih.gov Computational studies on related compounds have shown that gauche conformers are often the most stable, with small energy differences between them and the anti forms, implying that multiple conformations are likely populated at room temperature. daneshyari.com

A systematic conformational search for this compound would be performed to identify all possible low-energy structures. mdpi.com The relative energies of these conformers would then be calculated to determine their stability and predict their equilibrium populations using Boltzmann statistics. mdpi.com

Table 1: Predicted Relative Energies and Boltzmann Population of this compound Conformers (Hypothetical Data)

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Gauche 1 | ~60° | 0.00 | 45.5 |

| Gauche 2 | ~-60° | 0.05 | 41.2 |

| Anti | ~180° | 0.70 | 13.3 |

Note: This data is hypothetical and based on typical findings for structurally related phenethylamines. It serves to illustrate the expected results from a computational analysis.

Prediction of Spectroscopic Parameters

Once the stable conformers are identified, their spectroscopic parameters can be calculated. These theoretical spectra are invaluable for interpreting experimental data and can aid in the structural confirmation of the compound.

Predicted ¹H and ¹³C NMR Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting NMR spectra. researcher.life The calculations provide chemical shifts for each proton and carbon atom in the molecule. Theoretical NMR data for the most stable conformers can be averaged, weighted by their Boltzmann populations, to produce a spectrum that is comparable to experimental results obtained in solution. rsc.org Discrepancies between calculated and experimental values are expected but are generally systematic, allowing for reliable assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound (Hypothetical Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-C | - | 138.5 |

| Phenyl-CH (ortho) | 7.25 | 129.3 |

| Phenyl-CH (meta) | 7.30 | 128.6 |

| Phenyl-CH (para) | 7.20 | 126.4 |

| CH₂ (benzyl) | 2.75, 2.90 | 40.2 |

| CH | 2.50 | 65.1 |

| N(CH₃)₂ | 2.25 | 42.8 |

| NH₂ | 1.50 | - |

Note: This data is hypothetical. Chemical shifts are referenced against a standard (e.g., TMS) and are illustrative of typical computational predictions.

Predicted Infrared (IR) Spectrum: DFT calculations can also predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption bands observed in an experimental IR spectrum. rsc.org Due to the approximations inherent in the computational methods, such as the harmonic oscillator model, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com The predicted IR spectrum provides a detailed fingerprint of the molecule's vibrational modes, including C-H, N-H, and C-N stretching and bending vibrations.

Table 3: Selected Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch (asymmetric) | 3550 | 3425 |

| N-H Stretch (symmetric) | 3450 | 3328 |

| Aromatic C-H Stretch | 3150 | 3038 |

| Aliphatic C-H Stretch | 3050 | 2942 |

| C=C Aromatic Stretch | 1620 | 1563 |

| N-H Bend | 1580 | 1524 |

| C-N Stretch | 1250 | 1206 |

Note: This data is hypothetical. A typical scaling factor for B3LYP/6-31G calculations is around 0.96.*

Applications of the 1 Amino 3 Phenylpropan 2 Yl Dimethylamine Motif in Chemical Sciences

Development as Chiral Ligands in Asymmetric Catalysis

The inherent chirality of the (1-Amino-3-phenylpropan-2-yl)dimethylamine backbone makes it an attractive candidate for the design of chiral ligands for asymmetric catalysis. Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts. sigmaaldrich.com These ligands can coordinate with transition metals to form catalysts that facilitate stereoselective transformations, yielding products with high enantiomeric excess.

The development of polymeric chiral diamine ligands has shown promise in creating highly efficient and recyclable catalysts for asymmetric transfer hydrogenation. nih.gov For instance, iridium complexes with polymeric chiral diamines have demonstrated excellent enantioselectivities (up to 99% ee) in the hydrogenation of functionalized ketones. nih.gov While specific applications of this compound as a ligand are not extensively documented in readily available literature, the broader class of chiral diamines, to which it belongs, is well-established in asymmetric synthesis. sigmaaldrich.com The structural features of this motif, including the presence of two nitrogen atoms for metal coordination and a chiral center to induce stereoselectivity, align with the key requirements for effective chiral ligands. Further research into the synthesis and application of ligands derived from this compound could lead to the development of novel and efficient catalysts for a range of asymmetric reactions, including hydrogenations and C-C bond-forming reactions. researchgate.netresearchgate.net

Scaffold for Medicinal Chemistry Research and Molecular Probe Design

The this compound framework serves as a valuable scaffold in medicinal chemistry due to its presence in various biologically active molecules and its suitability for structural modification.

Design and Synthesis of Enzyme Inhibitors and Receptor Modulators

Derivatives of the 3-amino-3-phenylpropionamide structure, which is closely related to the this compound motif, have been synthesized and evaluated as novel mu opioid receptor ligands. nih.gov These compounds, designed as small molecule mimics of the cyclic octapeptide octreotide, have demonstrated high affinity for the mu opioid receptor. nih.gov This highlights the potential of the underlying phenylpropanamine scaffold in the design of receptor modulators.

Furthermore, the broader class of 3-amino-2-methyl-1-phenylpropanones has been investigated for its biological activity. A series of these compounds were synthesized and shown to possess potent hypolipidemic activity in rodents, effectively lowering both serum cholesterol and triglyceride levels. nih.gov The mechanism of action for some of these analogs involves the reduction of the activities of key enzymes such as hepatic acetyl CoA synthetase and HMG-CoA reductase. nih.gov

A novel series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, were discovered through a combination of virtual and focused screening efforts. nih.gov The (2R,3S)-isomer of one such molecule was identified as a potent norepinephrine (B1679862) reuptake inhibitor with an IC50 of 28 nM and good selectivity. nih.gov These findings underscore the utility of the phenylpropanamine scaffold in developing potent and selective enzyme and transporter inhibitors.

The design of N-methyl-d-aspartate (NMDA) receptor negative allosteric modulators has also utilized a biphenyl (B1667301) scaffold, which shares structural similarities with the phenyl group of the compound . nih.gov This research demonstrates the adaptability of such aromatic structures in modulating the activity of important neurological receptors.

Chemical Design of Molecular Carriers and Delivery Systems

The design of fluorescent molecular probes offers a related application. For example, a new fluorescent probe, Dansyl-1-Zn(II), was designed and synthesized for the detection of proteins. nih.gov This probe incorporates a dansyl group for fluorescence and Zn(II) complexes for protein binding, demonstrating how molecular scaffolds can be functionalized to create tools for biological detection. nih.gov The this compound motif, with its reactive amino groups, could potentially be functionalized in a similar manner to develop novel molecular probes or carriers.

Precursor in the Synthesis of Complex Organic Architectures

The this compound scaffold is a valuable precursor in the synthesis of more complex and biologically active molecules. Its functional groups—the primary amine, the tertiary amine, and the chiral center—provide multiple points for synthetic elaboration.

For instance, 1,3-aminoalcohols and their derivatives are crucial building blocks in asymmetric organic synthesis. nih.gov The reduction of β-hydroxy-N-sulfinyl imines can provide syn- and anti-1,3-amino alcohol derivatives with high diastereoselectivity. researchgate.net These chiral 1,3-amino alcohols are key structural components of numerous natural products and potent drugs. researchgate.net

The synthesis of fluoxetine, a widely used antidepressant, involves precursors that are structurally related to this compound. google.com The synthesis of 3-methylamino-1-phenyl-1-propanol, a key intermediate for fluoxetine, can be achieved through the reduction of 1-phenyl-3-methylamino-1-propen-1-one. google.com This highlights the utility of the phenylpropanamine backbone in the synthesis of established pharmaceuticals.

Furthermore, the synthesis of (S)-3-(Methyl-amino)-1-(thiophen-2-yl)propan-1-ol, an intermediate for other bioactive molecules, has been explored, showcasing the versatility of this structural class as a precursor. researchgate.net The ability to introduce various substituents and modify the functional groups of the this compound motif makes it a strategic starting material for the construction of a wide range of complex organic architectures with potential applications in materials science and medicinal chemistry. nih.govbeilstein-journals.orgnih.govresearchgate.netmdpi.com

Exploration of Biological Mechanisms of Action for 1 Amino 3 Phenylpropan 2 Yl Dimethylamine and Its Derivatives at the Molecular Level

Investigation of Specific Enzyme Inhibition Profiles

Research into the derivatives of (1-Amino-3-phenylpropan-2-yl)dimethylamine has primarily focused on their ability to inhibit the function of monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. These transporters, including the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), function as enzymes that facilitate the reuptake of their respective neurotransmitters.

A notable derivative, the (2R,3S)-isomer of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol, has demonstrated potent inhibition of the norepinephrine transporter with an IC50 value of 28 nM. nih.gov Further studies on this series of compounds led to the discovery of a derivative, compound 20, which exhibited an even greater potency for NET inhibition with an IC50 value of 4 nM. nih.gov

The inhibitory profile of these compounds is selective. For instance, the (2R,3S)-isomer of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol showed 13-fold selectivity for the norepinephrine transporter over the serotonin transporter and excellent selectivity over the dopamine (B1211576) transporter. nih.gov Compound 20 displayed an even more pronounced selectivity, with an 86-fold preference for inhibiting the norepinephrine transporter over the serotonin transporter. nih.gov

| Compound | Target Enzyme (Transporter) | IC50 (nM) | Selectivity (over SERT) |

|---|---|---|---|

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Norepinephrine Transporter (NET) | 28 | 13-fold |

| Compound 20 | Norepinephrine Transporter (NET) | 4 | 86-fold |

Receptor Binding and Ligand-Target Interaction Studies

The primary targets for the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of compounds are the monoamine transporters. The interaction with these transporters is a classic example of ligand-target binding. The potency of these compounds, as indicated by their low IC50 values, suggests a high-affinity binding to the norepinephrine transporter.

The binding of these ligands to the transporter proteins blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. The selectivity of these compounds for NET over SERT and the dopamine transporter indicates a specific and targeted interaction with the norepinephrine reuptake mechanism. nih.govnih.gov

Molecular-Level Modulation of Cellular Pathways

By inhibiting the reuptake of norepinephrine, these derivatives of this compound directly modulate cellular signaling pathways that are dependent on this neurotransmitter. The increased availability of norepinephrine in the synapse leads to prolonged activation of adrenergic receptors on postsynaptic neurons.

This modulation can have a cascade of downstream effects on intracellular signaling pathways, including those involving G-protein coupled receptors and the subsequent production of second messengers like cyclic AMP (cAMP). These alterations in cellular pathways are the molecular basis for the potential antidepressant and other central nervous system effects of these compounds. nih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

Systematic investigations into the structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series have provided valuable insights into the chemical features required for potent and selective inhibition of the norepinephrine transporter. nih.gov

Researchers explored the effects of specific substitutions on both the 3-phenyl group and the indole (B1671886) moiety of the molecule. nih.gov These studies aimed to enhance the potency towards inhibiting the norepinephrine transporter while simultaneously improving selectivity over the serotonin transporter. nih.gov The discovery of compound 20, with its significantly improved potency and selectivity, highlights the success of these SAR-guided design efforts. nih.gov The specific stereochemistry of the molecule is also crucial, with the (2R,3S)-isomer being identified as the more potent enantiomer. nih.gov

This detailed SAR analysis not only helps in optimizing the lead compounds but also contributes to a deeper understanding of the structure-mechanism relationship, revealing how specific structural modifications influence the interaction with the target transporter at a molecular level.

Emerging Research Directions and Unexplored Avenues for 1 Amino 3 Phenylpropan 2 Yl Dimethylamine

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the landscape of medicinal chemistry and drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. mdpi.comyoutube.com For a compound like (1-Amino-3-phenylpropan-2-yl)dimethylamine, where experimental data is scarce, AI and ML present an opportunity to predict its properties and guide future research in silico, thereby reducing the time and cost associated with laboratory experimentation. youtube.com

Future research could leverage AI to build predictive models for this specific molecule. By analyzing its structural features, ML algorithms can estimate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. youtube.com Furthermore, AI can be instrumental in identifying potential biological targets. Advanced platforms like AlphaFold can predict the 3D structures of proteins, which can then be used in virtual screening campaigns to assess the binding affinity of this compound to various receptors, enzymes, and transporters. nih.gov

Another significant avenue is the use of generative AI models for de novo drug design. youtube.com These algorithms could use the this compound scaffold as a starting point to design new derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. By scrutinizing vast virtual chemical spaces, AI can identify novel molecular entities with therapeutic potential, a task that would be intractable through traditional methods alone. mdpi.com The integration of AI and human intelligence is crucial, where computational predictions guide and refine experimental exploration. youtube.com

| AI/ML Application Area | Specific Task | Potential Impact on Research | Relevant Technologies |

|---|---|---|---|

| Property Prediction | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile. | Prioritizes the compound for further development by identifying potential liabilities early. youtube.com | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs). |

| Target Identification | Screen the compound against databases of known protein structures to predict binding affinity and identify potential biological targets. nih.gov | Provides experimentally testable hypotheses about the compound's mechanism of action. | Molecular docking simulations, Deep Learning-based binding affinity predictors. |

| De Novo Design | Generate novel derivatives of the parent compound with optimized properties (e.g., higher potency, better selectivity). | Expands the chemical space around the core scaffold to discover superior analogues. youtube.com | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). |

| Structure Elucidation | Predict the 3D structure of novel protein targets that the compound might interact with. | Facilitates structure-based drug design efforts for novel biological pathways. nih.gov | AlphaFold, Recurrent Geometric Networks (RGNs). nih.gov |

Advancements in Sustainable Synthesis and Biocatalysis

The synthesis of chiral amines is a cornerstone of the pharmaceutical and fine chemical industries. nih.gov Traditional chemical routes often rely on harsh conditions, stoichiometric reagents, and complex purification steps. Green chemistry and biocatalysis offer sustainable and efficient alternatives, utilizing enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. nih.govmdpi.com For a chiral molecule like this compound, biocatalysis represents a highly promising and unexplored avenue for its enantioselective synthesis.

Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) have emerged as powerful tools for producing enantiomerically pure amines. mdpi.comnih.gov A hypothetical biocatalytic route for this compound could involve the asymmetric amination of a corresponding prochiral ketone precursor using an engineered ω-transaminase or an amine dehydrogenase. nih.govmdpi.com These enzymatic methods not only provide access to the desired stereoisomer but also operate under environmentally benign conditions, aligning with the principles of sustainable chemistry. mdpi.com

Furthermore, the immobilization of these enzymes on solid supports allows for their reuse and integration into continuous flow manufacturing processes. hims-biocat.eunovartis.com This technology enhances process scalability and catalyst stability, making the biocatalytic production of specialty chemicals like this compound economically viable. nih.govnovartis.com Research in this area would involve screening for suitable enzymes, protein engineering to optimize activity and substrate specificity, and process optimization for large-scale production. nih.govacs.org

| Parameter | Hypothetical Traditional Synthesis | Potential Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often produces a racemic mixture requiring chiral resolution. | Inherently high, producing a single enantiomer (>99% ee is common). hims-biocat.eu |

| Reaction Conditions | May require high temperatures, pressures, and non-polar organic solvents. | Mild conditions (ambient temperature and pressure) in aqueous media. nih.gov |

| Reagents | Can involve heavy metal catalysts or hazardous reducing agents. | Uses enzymes (biodegradable catalysts) and simple amino donors (e.g., ammonia). nih.govmdpi.com |

| Atom Economy | Can be lower due to the need for protecting groups and multiple steps. | Generally higher, with fewer steps and less waste generation. hims-biocat.eu |

| Environmental Impact | Higher potential for generating hazardous waste. | Lower environmental footprint, aligning with green chemistry principles. mdpi.com |

Discovery of Novel Biological Targets and Mechanistic Insights

The biological activity profile of this compound is currently unknown. However, its core structure, a substituted phenethylamine (B48288), is a well-known pharmacophore present in a vast array of neuroactive compounds. This structural similarity provides a logical starting point for hypothesizing potential biological targets and guiding initial pharmacological screening efforts. The presence of both a primary and a tertiary amine group suggests multiple points of interaction with biological macromolecules.

Based on its structural analogy to monoamine neurotransmitters (e.g., dopamine (B1211576), norepinephrine) and related drugs, primary targets for investigation would include the monoamine transporters—the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). A related compound, (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol, has been identified as a potent norepinephrine reuptake inhibitor. nih.gov This suggests that this compound could function as a monoamine reuptake inhibitor, thereby increasing synaptic concentrations of these key neurotransmitters.

Another plausible set of targets includes the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B, which are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO is a validated therapeutic strategy for depression and neurodegenerative diseases. nih.gov Additionally, the compound could interact with various G-protein coupled receptors (GPCRs) that bind phenethylamine-like ligands, such as trace amine-associated receptors (TAARs) or adrenergic and dopaminergic receptor subtypes. Elucidating the precise molecular targets and downstream signaling pathways will be critical to understanding the compound's potential therapeutic applications and represents a significant and unexplored field of research.

| Potential Target Class | Specific Examples | Rationale Based on Structural Similarity | Potential Mechanistic Outcome |

|---|---|---|---|

| Monoamine Transporters | DAT, NET, SERT | Core phenethylamine scaffold is a classic feature of reuptake inhibitors. nih.gov | Inhibition of neurotransmitter reuptake, leading to increased synaptic levels of dopamine, norepinephrine, or serotonin. |

| Enzymes | Monoamine Oxidase A/B (MAO-A/B) | Substituted amine structures are known to interact with MAO enzymes. nih.gov | Inhibition of neurotransmitter degradation, resulting in elevated brain amine levels. |

| G-Protein Coupled Receptors (GPCRs) | Trace Amine-Associated Receptors (TAARs), Adrenergic Receptors, Dopamine Receptors | Phenethylamine is an endogenous ligand for TAARs and structurally related to adrenergic and dopaminergic agonists. | Modulation of downstream signaling cascades, potentially affecting neuronal excitability and function. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Amino-3-phenylpropan-2-yl)dimethylamine and its derivatives?

- Methodology : A common approach involves condensation reactions using dimethylamine derivatives and ketones. For example, refluxing substituted acetophenones with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions yields enamine derivatives . Optimization of reaction time, solvent choice (e.g., DMF or toluene), and catalyst selection (e.g., acid/base catalysts) is critical for improving yield and purity.

- Data : Typical yields range from 60% to 85% under reflux conditions (20–24 hours). Side products, such as unreacted ketones or over-alkylated species, require purification via column chromatography .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) provide complementary data.

- Data : Bond lengths and angles derived from SC-XRD can be compared with density functional theory (DFT) calculations to validate electronic effects .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.

- Follow waste disposal guidelines for amines, including neutralization before disposal .

- Data : Safety Data Sheets (SDS) for analogous dimethylamine compounds recommend exposure limits of 5–10 ppm (8-hour TWA) .

Advanced Research Questions

Q. How can computational methods predict the catalytic activity of derivatives in hydrogen storage applications?

- Methodology :

- DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) and binding energies of intermediates in dehydrogenation reactions.

- Kinetic modeling (e.g., using CHEMKIN) integrates experimental rate constants to simulate reaction pathways .

- Data : For Ru(4%)@Cellulose catalysts, turnover frequencies (TOF) for dimethylamine borane dehydrogenation reach 122.56 mol H₂/(mol Ru·h), outperforming homogeneous catalysts by 3× .

Q. How do structural modifications influence the compound’s bioactivity in pharmacological studies?

- Methodology :

- QSAR/QSPR models correlate substituent electronic effects (e.g., Hammett σ constants) with biological activity. Infrared (IR) spectroscopy of carbonyl groups in derivatives provides experimental electronic parameters .

- In vitro assays (e.g., receptor binding) validate predicted activity.

Q. What experimental strategies resolve contradictions in catalytic performance across studies?

- Methodology :

- Controlled variable testing : Compare catalyst loading, temperature, and substrate concentration. For example, Ru nanoparticle stability varies with support material (e.g., cellulose vs. carbon nanotubes) .

- Poisoning experiments : Add mercury or CS₂ to distinguish homogeneous vs. heterogeneous catalysis .

- Data : Conflicting TOF values (e.g., 44.91 vs. 122.56 mol H₂/(mol Ru·h)) arise from differences in nanoparticle size (2–5 nm) and aggregation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.